Isomeric Definition vs. Batch-Variable Mixtures
CAS 94803-32-4 is the structurally defined 6,8-disulfonic acid isomer. In contrast, the commercial sodium salt mixture (Quinoline Yellow WS, CAS 8004-92-0) is a variable-composition product. Using a validated five-point-calibration HPLC method (R²>0.999), Weisz et al. (2020) quantified the 6′,8′-disulfonated component (6′8′diSA) in D&C Yellow No. 10 samples at only 0.10–5.00% by weight, with the total disulfonate fraction (all diSA isomers) spanning 0.54–21.69% [1]. This means that a user purchasing commercial Quinoline Yellow WS to obtain the 6,8-disulfonated entity would receive a material in which the target isomer may be present at ≤0.1% in some batches. The defined free acid eliminates this compositional uncertainty entirely.
| Evidence Dimension | Content of the 6,8-disulfonated isomer in the product |
|---|---|
| Target Compound Data | Single defined chemical entity; purity specifiable by the vendor (typically ≥95% by HPLC) |
| Comparator Or Baseline | Commercial Quinoline Yellow WS / D&C Yellow No. 10: 6′8′diSA content 0.10–5.00% by weight (HPLC calibration range); total diSA 0.54–21.69% across samples |
| Quantified Difference | Target compound: ~100% of the 6,8-disulfonic acid entity. Commercial mixture: 0.1–5% of the equivalent component. Up to 1,000-fold difference in isomer-specific content. |
| Conditions | HPLC method with five-point calibration curves (R²>0.999); LOD 0.11%, LOQ 0.34% for 6′8′diSA; analysis of 20 Y10 and 8 Y10 lake samples per Weisz et al. 2020 |
Why This Matters
For analytical reference standard preparation, the non-negligible batch variability of commercial mixtures precludes their use; only a single-isomer entity guarantees consistent calibration.
- [1] Weisz A, James IC, Perez-Gonzalez M. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography. Food Addit Contam Part A. 2020;37(4):583-595. Table data: 6′8′diSA calibration range 0.10–5.00%, LOD 0.11%, LOQ 0.34%. View Source
